2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a furan ring, an isoquinoline moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfuran-3-carboxylic acid with an appropriate isoquinoline derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions or as a probe in cellular studies.
Industry: It may be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The furan and isoquinoline moieties can engage in various binding interactions, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl-(5-methylfuran-3-carbonyl)amino]propanoic acid
- 2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid
Uniqueness
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its specific combination of a furan ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-12(9-21-10)15(18)17-7-6-11-4-2-3-5-13(11)14(17)16(19)20/h2-5,8-9,14H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOFVTIDOBOHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCC3=CC=CC=C3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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